molecular formula C26H22N4O3S B2548956 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 2034477-38-6

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2548956
CAS No.: 2034477-38-6
M. Wt: 470.55
InChI Key: HLHHQSLSWXRKMP-UHFFFAOYSA-N
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Description

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Thermo-physical Characterization

A systematic study conducted by Godhani et al. (2013) focused on the thermophysical properties of 1,3,4-oxadiazole derivatives, including density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This research provides valuable insights into how structural modifications affect the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents like chloroform and N,N-dimethylformamide (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Antimicrobial Activity

Research by Osarodion Peter Osarumwense (2022) explored the synthesis and antibacterial activity of quinazolinone derivatives, demonstrating significant activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests the potential of these compounds as antibacterial agents (Osarumwense, 2022).

Anticonvulsant and Antimicrobial Activities

A study on new thioxoquinazolinone derivatives by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored their anticonvulsant and antimicrobial activities. The findings highlighted broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and potent anticonvulsant activity, underscoring the therapeutic potential of these derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Eco-friendly Synthesis

Research on eco-friendly synthesis methods for quinazolinone derivatives has been conducted by Yadav, Vagh, and Jeong (2020), who developed a simple and efficient protocol for synthesizing these compounds in water. This approach presents a green chemistry alternative that is beneficial for environmental sustainability (Yadav, Vagh, & Jeong, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinazolinone derivatives have been studied for their anticancer activity, and their mechanisms of action often involve interactions with enzymes or receptors in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)24-28-23(33-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHHQSLSWXRKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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